molecular formula C9H7Cl2N3 B3373471 3-Chloro-4-(4-chloro-1H-pyrazol-1-YL)aniline CAS No. 1006959-51-8

3-Chloro-4-(4-chloro-1H-pyrazol-1-YL)aniline

Cat. No. B3373471
CAS RN: 1006959-51-8
M. Wt: 228.07 g/mol
InChI Key: ONHREOFASQAVIM-UHFFFAOYSA-N
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Description

3-Chloro-4-(1H-pyrazol-1-yl)aniline is a useful research chemical . It belongs to the class of organic compounds known as N-arylpiperazines .


Synthesis Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . There are also other methods like silver-mediated [3 + 2] cycloaddition , one-pot condensations of ketones, aldehydes and hydrazine monohydrochloride , and Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones .


Molecular Structure Analysis

The molecular structure of 3-Chloro-4-(4-chloro-1H-pyrazol-1-YL)aniline can be analyzed using various techniques such as NMR spectroscopy .


Chemical Reactions Analysis

The chemical reactions involving this compound can be complex. For example, pyrazoles can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups .

Scientific Research Applications

Antimicrobial Activity

The compound 3-Chloro-4-(4-chloro-1H-pyrazol-1-YL)aniline has been studied for its potential in antimicrobial applications. Research has involved the synthesis of derivatives of this compound, such as azetidinones and thiazolidinones, by reacting it with chloro acetyl chloride and thioglycolic acid, respectively. These derivatives have shown excellent to good antibacterial activity compared to reference drugs in in vitro studies, highlighting their potential in developing new antimicrobial agents (Mistry, Desai, & Desai, 2016).

Chemical Structure Analysis

The chemical structure and properties of isomeric compounds related to this compound have been analyzed to understand the effect of chlorine substitution on their properties. Studies on compounds such as 3-chloro-N-[1-(1H-pyrrol-2-yl)ethylidene]aniline have revealed differences in molecular structure, hydrogen bonding, and packing interactions based on the position of the chlorine atom, providing insights into how subtle changes in structure can influence overall molecular behavior (Su et al., 2013).

Luminescent Materials

Research into luminescent materials has involved the use of compounds related to this compound. Studies on tetradentate bis-cyclometalated platinum complexes incorporating derivatives of this compound have shown promising results in terms of their photophysical properties and potential applications in electroluminescence and organic light-emitting diodes (OLEDs). These findings indicate the potential of such compounds in the development of advanced luminescent materials with applications in display technologies and lighting (Vezzu et al., 2010).

Pharmaceutical Research

In the pharmaceutical field, derivatives of this compound have been synthesized and evaluated for their potential medicinal applications. For instance, studies on pyrazoline-based thiazolidin-4-one derivatives have explored their properties and potential as anti-cancer and anti-HIV agents. These studies contribute to the ongoing search for new therapeutic compounds with significant biological activity (Patel et al., 2013).

Biochemical Analysis

Biochemical Properties

3-Chloro-4-(4-chloro-1H-pyrazol-1-YL)aniline plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, which can affect metabolic pathways and cellular processes. For example, it may interact with cytochrome P450 enzymes, leading to altered drug metabolism and potential drug-drug interactions . Additionally, this compound can bind to specific proteins, influencing their function and stability .

Cellular Effects

The effects of this compound on various cell types and cellular processes are diverse. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it may modulate the activity of signaling proteins such as kinases and phosphatases, leading to changes in cell proliferation, differentiation, and apoptosis . Furthermore, this compound can affect the expression of genes involved in stress responses, inflammation, and other cellular functions .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism is the binding interaction with biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the specific target . Additionally, this compound may influence gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions contribute to the compound’s overall biochemical and cellular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term exposure to the compound can lead to cumulative effects on cellular function, including alterations in cell viability, proliferation, and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and improving metabolic function . At higher doses, this compound can cause toxic or adverse effects, including hepatotoxicity, nephrotoxicity, and other organ-specific toxicities . It is essential to determine the appropriate dosage range to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have distinct biological activities . Additionally, this compound can affect metabolic flux and alter the levels of key metabolites, influencing overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters and binding proteins . Once inside the cell, this compound may localize to specific cellular compartments, such as the cytoplasm, nucleus, or mitochondria, depending on its interactions with intracellular proteins . This localization can influence the compound’s activity and function.

Subcellular Localization

The subcellular localization of this compound is an important aspect of its biochemical activity. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound may accumulate in the mitochondria, where it can affect mitochondrial function and energy production . Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and potential therapeutic applications.

properties

IUPAC Name

3-chloro-4-(4-chloropyrazol-1-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl2N3/c10-6-4-13-14(5-6)9-2-1-7(12)3-8(9)11/h1-5H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONHREOFASQAVIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)Cl)N2C=C(C=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1006959-51-8
Record name 3-chloro-4-(4-chloro-1H-pyrazol-1-yl)aniline
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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